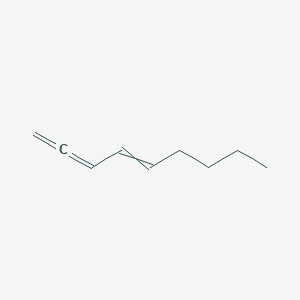
Nona-1,2,4-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-1,2,4-triene is an organic compound characterized by its unique structure, which includes three double bonds This compound is part of the triene family, which consists of molecules with three carbon-carbon double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nona-1,2,4-triene can be synthesized through several methods. One common approach involves the [6π+2π] cycloaddition of alkynes and 1,2-dienes to cyclohepta-1,3,5-trienes in the presence of a catalytic system such as (acac)2TiCl2-Et2AlCl . This reaction yields the corresponding bicyclo[4.2.1]nona-2,4,7-triene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using efficient catalytic systems to ensure high yields and purity. The use of transition metal catalysts, such as cobalt or titanium complexes, is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
Nona-1,2,4-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: this compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) reagents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated hydrocarbons.
Applications De Recherche Scientifique
Nona-1,2,4-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: This compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which Nona-1,2,4-triene exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, leading to the formation of new compounds. The pathways involved in these reactions are often catalyzed by transition metals, which facilitate the formation and breaking of chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.1]nona-2,4,7-triene: This compound is structurally similar and can be synthesized through similar cycloaddition reactions.
Cyclohepta-1,3,5-triene: Another related compound that serves as a precursor in the synthesis of Nona-1,2,4-triene.
Uniqueness
This compound is unique due to its specific arrangement of double bonds, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
61077-16-5 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h5,7,9H,1,4,6,8H2,2H3 |
Clé InChI |
VOHOBADKHIPLHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















